8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound classified under purine derivatives. Its molecular formula is , with a molecular weight of approximately 416.482 g/mol. This compound is notable for its potential applications in scientific research, particularly in pharmacology and biochemistry due to its structural features that allow for various interactions within biological systems.
The compound is sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and applications. It belongs to the class of purines, which are nitrogen-containing compounds that play critical roles in cellular metabolism and energy transfer.
The synthesis of 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can be approached through several methods, typically involving multi-step organic synthesis techniques.
The molecular structure of 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can be represented using various chemical notation systems:
InChI=1S/C20H28N6O4/c1-13-6-5-7-15(10-13)30-12-14(27)11-26-16-17(25(4)20(29)23-18(16)28)22-19(26)21-8-9-24(2)3/h5-7,10,14,27H,8-9,11-12H2,1-4H3,(H,21,22)(H,23,28,29)
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C)O
These representations highlight the complex arrangement of atoms within the molecule and its functional groups.
The compound can undergo various chemical reactions typical of purine derivatives:
These reactions are essential for understanding the compound's reactivity and potential modifications for specific applications.
The mechanism of action for 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is not fully elucidated but is believed to involve:
Research into its pharmacodynamics is ongoing to clarify these interactions further.
The compound typically appears as a solid at room temperature with a melting point that varies based on purity and crystallization conditions.
Key chemical properties include:
Relevant data from chemical databases confirm these properties.
8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has several potential applications:
This compound represents a valuable tool in both academic research and pharmaceutical development due to its unique structural characteristics and biological relevance.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2